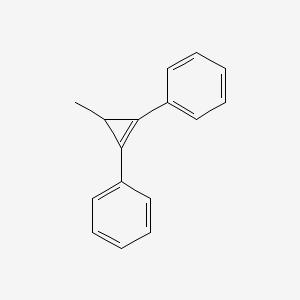
1,2-Diphenyl-3-methylcyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-3-methylcyclopropene is an organic compound with the molecular formula C16H14. It is a cyclopropene derivative characterized by the presence of two phenyl groups and a methyl group attached to the cyclopropene ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research .
Méthodes De Préparation
The synthesis of 1,2-Diphenyl-3-methylcyclopropene typically involves the reaction of phenylchlorodiazirine with acetylenes, producing cyclopropenyl chlorides. These chlorides can be converted to the corresponding biscyclopropenyl ethers upon treatment with aqueous alcohol . One specific method involves the use of benzamidine hydrochloride, sodium chloride, hexane, and dimethyl sulfoxide, followed by the addition of sodium hypochlorite solution . The reaction mixture is then processed to yield the desired cyclopropene derivative.
Analyse Des Réactions Chimiques
1,2-Diphenyl-3-methylcyclopropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
1,2-Diphenyl-3-methylcyclopropene has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Diphenyl-3-methylcyclopropene involves its interaction with molecular targets through its cyclopropene ring. This interaction can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in synthetic chemistry or biological systems .
Comparaison Avec Des Composés Similaires
1,2-Diphenyl-3-methylcyclopropene can be compared with other cyclopropene derivatives, such as:
1,2-Diphenylcyclopropene: Lacks the methyl group, leading to different reactivity and applications.
3-Methyl-1,2-diphenylcyclopropene: Similar structure but with variations in the position of the methyl group, affecting its chemical behavior.
1,2-Diphenyl-3,3-dimethylcyclopropene: Contains an additional methyl group, resulting in distinct properties and uses.
Propriétés
Numéro CAS |
51425-87-7 |
|---|---|
Formule moléculaire |
C16H14 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(3-methyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C16H14/c1-12-15(13-8-4-2-5-9-13)16(12)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
LQDUGRBUJLDSTP-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


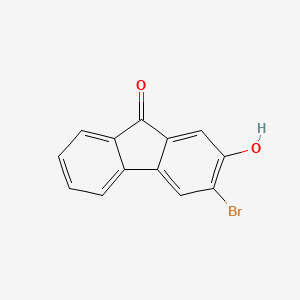


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)
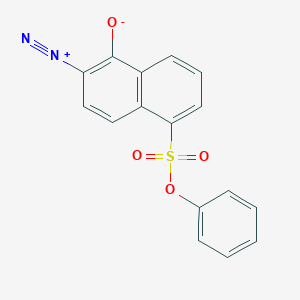
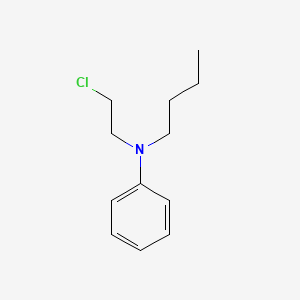
![2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride](/img/structure/B15344804.png)
![4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid](/img/structure/B15344805.png)
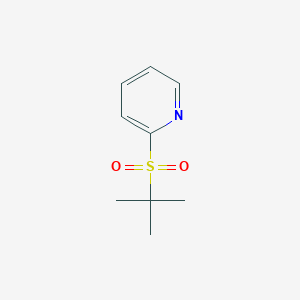
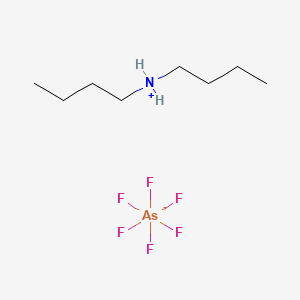
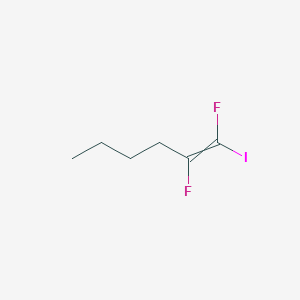
![2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-](/img/structure/B15344824.png)
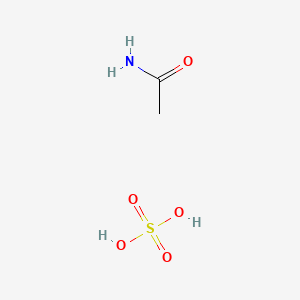
![8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B15344834.png)
